N'-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, and a nitrobenzohydrazide group, which contributes to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE typically involves the condensation of 2-nitrobenzohydrazide with an indole-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the hydrazone moiety .
Scientific Research Applications
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antimicrobial and anticancer activities.
Medicine: It is being investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby blocking the production of inflammatory mediators. It can also interact with DNA and proteins, leading to changes in cellular functions and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives
Uniqueness
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE is unique due to its specific combination of an indole moiety and a nitrobenzohydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H12N4O3 |
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Molecular Weight |
308.29 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C16H12N4O3/c21-16(13-6-2-4-8-15(13)20(22)23)19-18-10-11-9-17-14-7-3-1-5-12(11)14/h1-10,17H,(H,19,21)/b18-10+ |
InChI Key |
BZJZKPTWZLVEKX-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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